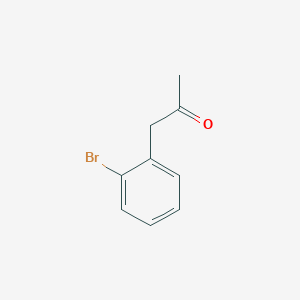

2-Bromophenylacetone

Description

Contextual Significance in Advanced Organic Synthesis

The importance of 2-Bromophenylacetone in contemporary organic synthesis lies in its utility as a versatile reagent. cymitquimica.com The presence of both a bromine atom on the phenyl ring and a ketone functional group allows for a variety of chemical transformations. cymitquimica.com This dual reactivity enables chemists to employ it in the synthesis of a wide range of organic compounds, including those with applications in pharmaceuticals and agrochemicals. cymitquimica.com The bromine atom, for instance, can participate in cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Concurrently, the ketone group can undergo nucleophilic addition, reduction, or be used to form heterocyclic rings.

Role as a Strategic Intermediate and Precursor Molecule in Complex Synthesis Pathways

This compound serves as a key intermediate and precursor in the synthesis of more intricate molecules. guidechem.com Its structure is a foundational component that can be elaborated upon to create a variety of derivatives. For example, it is a known precursor in the synthesis of certain sulfonamides and other organic compounds. cymitquimica.comguidechem.com Research has demonstrated its use in the preparation of substituted amphetamines, where the halogenated phenyl ring is a crucial feature for modulating the pharmacological activity of the final product. Furthermore, it has been utilized in the synthesis of indacenopicene derivatives through a series of complex reactions including Knoevenagel condensation and cycloaddition. uni-konstanz.de

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIAZLUAMDLDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370118 | |

| Record name | 2-Bromophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21906-31-0 | |

| Record name | 2-Bromophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing

The synthesis of 2-Bromophenylacetone is a critical aspect of its availability for research and development. While specific proprietary methods may exist, general synthetic routes are understood within the chemical community. One common approach involves the bromination of a phenylacetone (B166967) precursor. For instance, a general method for the bromination of acetone (B3395972) involves reacting it with bromine in the presence of an acid. orgsyn.org A more specific, though related, synthesis involves the bromination of 1-phenylacetone, followed by a Friedel-Crafts alkylation with a suitable reagent.

Elucidation of Chemical Reactivity and Derivatization Pathways of 2 Bromophenylacetone

Reactivity of the Aromatic C-Br Bond in 2-Bromophenylacetone

The presence of a bromine atom on the phenyl ring is a key feature of this compound, enabling reactions that modify the aromatic core.

Nucleophilic Substitution Reactions at the Aryl Bromide Moiety

Aryl halides, such as the 2-bromophenyl moiety in this compound, are generally resistant to classical nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com These reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromide). wikipedia.orgyoutube.com In this compound, the propan-2-one substituent is only weakly deactivating, and therefore, direct substitution of the bromine by common nucleophiles under standard conditions is not a favored pathway. More forceful conditions or alternative mechanisms, such as those involving a benzyne (B1209423) intermediate, would be necessary, though such reactions are not prominently documented for this specific substrate. youtube.com

Organometallic Reactions and Cross-Coupling Reactivity

The most significant and widely exploited reactivity of the C-Br bond in this compound involves its participation in organometallic cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds by reacting an organoboron species with an organohalide using a palladium catalyst and a base, is particularly well-documented for this compound. nih.govrsc.orglibretexts.org

This reaction has been employed as a key step in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), which are of interest in materials science and carcinogenesis research. nih.govrsc.org For instance, this compound serves as a crucial building block for synthesizing precursors to chrysene (B1668918) and benzo[a]pyrene (B130552) derivatives. nih.govrsc.org In these syntheses, the bromine atom is replaced by a large naphthyl group, demonstrating the utility of the C-Br bond as a handle for elaborate molecular construction. nih.govrsc.org The reaction conditions for these transformations are typically mild and give high yields. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 2-(2-Naphthyl)phenylacetone | 98% | rsc.org |

| This compound | 6-Methoxynaphthalene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 2-(6-Methoxy-2-naphthyl)phenylacetone | 95% | rsc.org |

| This compound | 2-Boronate ester of 7-methoxy-naphthalene | Pd(PPh₃)₄ | Na₂CO₃ | DME | 2-(7-Methoxynaphthyl)phenylacetone | 77% | nih.gov |

Reactivity of the α-Bromo Ketone Moiety

It is important to clarify that the compound , 1-(2-bromophenyl)propan-2-one, is an aryl bromide, not an α-bromo ketone. The bromine atom is attached to the phenyl ring, not the α-carbon (the CH₂ group adjacent to the carbonyl). The following sections discuss the reactivity at this α-carbon position.

Substitution Reactions at the α-Carbon

The hydrogens on the carbon atom situated between the phenyl ring and the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing nature of the adjacent ketone. This allows for the formation of a resonance-stabilized enolate anion upon treatment with a suitable base. This enolate is a potent nucleophile and can react with various electrophiles.

A primary example of this reactivity is α-alkylation. The enolate of this compound can, in principle, react with alkyl halides in an SN2-type reaction to form a new carbon-carbon bond at the α-position. While this is a fundamental reaction for ketones, specific documented examples for the α-alkylation of this compound are not prevalent in the surveyed literature. However, a study on the α-alkylation of related ketones in a continuous flow system demonstrates the general feasibility of reacting ketone enolates with electrophiles like 1-bromo-2-(bromomethyl)benzene. rsc.org

Transformations Involving the Ketone Functionality

The carbonyl group is a versatile functional group that undergoes a wide array of chemical transformations.

One significant reaction is reductive amination , where the ketone is converted into an amine. For this compound, this reaction is used to synthesize 2-bromoamphetamine. The process involves reacting the ketone with an amine source, such as ammonium (B1175870) acetate (B1210297) or methylamine (B109427) hydrochloride, to form an intermediate imine. This imine is then reduced in situ, typically with a mild reducing agent like sodium cyanoborohydride, to yield the corresponding primary or secondary amine. nih.govgoogle.com

Another common transformation is the formation of an oxime . This compound reacts with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate to form 1-(2-bromophenyl)propan-2-one oxime. ambeed.com This reaction proceeds by nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.

Furthermore, the ketone can be reduced to a secondary alcohol. This can be achieved using various reducing agents. For instance, enzymatic reduction provides a method for stereoselective synthesis. Studies on related phenylacetone (B166967) derivatives, such as (2-fluorophenyl)acetone and 1-(4-bromophenyl)acetone, show that engineered secondary alcohol dehydrogenases can efficiently reduce the ketone to the corresponding alcohol with high enantiomeric excess. oup.com

Reduction Pathways to Alcohol Derivatives

The carbonyl group of this compound is susceptible to reduction, yielding the corresponding secondary alcohol, 1-(2-bromophenyl)propan-2-ol. This transformation can be achieved through various chemical and enzymatic methods.

Standard chemical reduction involves the use of hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to give the alcohol.

Enzymatic reductions offer a high degree of stereoselectivity, which is crucial for the synthesis of chiral molecules. While direct enzymatic reduction data for this compound is not extensively detailed in the reviewed literature, studies on analogous phenylacetone scaffolds provide significant insight. For instance, alcohol dehydrogenases (ADHs) are known to catalyze the reduction of ketones to chiral alcohols. rsc.orgnih.gov A specifically engineered mutant, W110A TeSADH, derived from the secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus, has demonstrated high activity and excellent stereoselectivity on various phenylacetone derivatives. researchgate.netoup.comnih.gov This enzyme was shown to be active on 1-(4-bromophenyl)acetone, a positional isomer of the target compound, efficiently producing the corresponding (S)-alcohol with high enantiomeric excess. researchgate.netnih.gov This suggests that similar enzymatic systems could be applied to this compound to synthesize enantiomerically pure (S)- or (R)-1-(2-bromophenyl)propan-2-ol, depending on the enzyme selected. nih.gov

| Reagent/Catalyst | Product | Key Features |

| Sodium Borohydride (NaBH₄) | 1-(2-Bromophenyl)propan-2-ol | Standard, non-selective chemical reduction. |

| Alcohol Dehydrogenase (e.g., W110A TeSADH) | Chiral 1-(2-Bromophenyl)propan-2-ol | Stereoselective, produces high enantiomeric excess. researchgate.netoup.comnih.gov |

Oxidation Pathways to Carboxylic Acid Derivatives

The oxidation of α-haloketones like this compound can lead to carboxylic acid derivatives through rearrangement or cleavage reactions.

A prominent pathway is the Favorskii rearrangement. adichemistry.comwikipedia.org This reaction occurs when an α-haloketone with an acidic α'-proton is treated with a base, such as hydroxide (B78521) or an alkoxide. adichemistry.comwikipedia.org For this compound, the mechanism would involve the formation of an enolate at the carbon away from the bromine atom. This enolate then undergoes intramolecular nucleophilic substitution to form a cyclopropanone (B1606653) intermediate. Subsequent attack by a nucleophile (e.g., hydroxide) opens the strained three-membered ring to yield a carbanion, which is then protonated to form a carboxylic acid derivative. wikipedia.org If a hydroxide base is used, the product is a carboxylic acid; if an alkoxide is used, an ester is formed. wikipedia.org

Another potential, though less common, oxidative pathway involves reaction with potent oxidizing agents like superoxide (B77818) (O₂⁻), which has been shown to cause oxidative cleavage of α-halo ketones. acs.org This reaction can lead to the formation of carboxylic acids and other cleavage products.

| Reaction Name | Base/Reagent | Product Type |

| Favorskii Rearrangement | Hydroxide (e.g., NaOH) | Carboxylic Acid |

| Favorskii Rearrangement | Alkoxide (e.g., NaOMe) | Ester |

| Superoxide Cleavage | Potassium Superoxide (KO₂) | Carboxylic Acid (via cleavage) acs.org |

Carbonyl Condensation Reactions (e.g., with Heteroaromatic Systems)

The carbonyl group of this compound can participate in condensation reactions, forming new carbon-carbon bonds. The Knoevenagel condensation is a key example, involving the reaction of an aldehyde or ketone with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups. wikipedia.orgthermofisher.com

In this context, this compound acts as the ketone component. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene (B1212753) compound to form a nucleophilic enolate. wikipedia.org This nucleophile then attacks the carbonyl carbon of this compound. A subsequent dehydration step eliminates a molecule of water, yielding a stable α,β-unsaturated product. wikipedia.org

While specific examples with this compound and heteroaromatic systems are not detailed in the provided search results, the general mechanism allows for the prediction of such reactions. For instance, condensation with a heteroaromatic aldehyde containing an active methylene group, or with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, is feasible. wikipedia.orgcapes.gov.br The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to decarboxylation. organic-chemistry.org

Reductive Amination for Nitrogen-Containing Derivatives

Reductive amination is a highly effective method for converting ketones into amines and is directly applicable to this compound for synthesizing nitrogen-containing derivatives. This two-step, often one-pot, process involves the initial reaction of the ketone with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edu

The synthesis of bromoamphetamine analogs from bromophenylacetone isomers has been documented. d-nb.info In a typical procedure, this compound is reacted with an amine source, such as ammonium acetate (for primary amines) or methylamine hydrochloride (for secondary amines), in a solvent like methanol. d-nb.info A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is then added. commonorganicchemistry.comorganic-chemistry.orgchemicalbook.com This reagent is particularly well-suited for this reaction because it selectively reduces the iminium ion intermediate much faster than it reduces the starting ketone, allowing for high conversion in a one-pot procedure. harvard.educhemicalbook.com The reaction is typically cooled and then worked up under basic conditions to yield the final amine product. d-nb.info

| Amine Source | Reducing Agent | Product |

| Ammonium Acetate | Sodium Cyanoborohydride | 1-(2-Bromophenyl)propan-2-amine (2-Bromoamphetamine) d-nb.info |

| Methylamine HCl | Sodium Cyanoborohydride | N-methyl-1-(2-bromophenyl)propan-2-amine (2-Bromomethamphetamine) d-nb.info |

Stereoselective Enzymatic Transformations (Applicable to Phenylacetone Scaffolds)

Biocatalysis offers powerful tools for the synthesis of chiral molecules from phenylacetone scaffolds, providing high levels of stereoselectivity that are often difficult to achieve with traditional chemical methods. oup.com Enzymes such as monooxygenases and dehydrogenases are particularly relevant.

Phenylacetone monooxygenases (PAMOs) are Baeyer-Villiger monooxygenases that can catalyze the oxidation of ketones. rsc.orgnih.gov While their primary action is oxidation, engineered PAMOs have been developed to accept a broader range of substrates.

More directly applicable to derivatization are alcohol dehydrogenases (ADHs), which catalyze the stereoselective reduction of ketones to alcohols. rsc.orgnih.gov As mentioned in section 3.3.1, the W110A mutant of the secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) is highly effective in the reduction of phenylacetone and its aryl derivatives. researchgate.netoup.comnih.gov It reduces 1-(4-bromophenyl)acetone to (S)-1-(4-bromophenyl)-2-propanol with excellent enantiomeric excess (>99%). researchgate.net The high thermostability and activity of this enzyme make it a robust catalyst for producing chiral aryl alcohols from phenylacetone scaffolds. nih.gov Such enzymatic systems represent a key technology for accessing enantiopure precursors for various applications.

Investigations into Positional Isomerism and Reactivity Differences

The position of the bromine atom on the phenyl ring (ortho-, meta-, or para-) significantly influences the reactivity of bromophenylacetone isomers and the properties of their derivatives. A comparative study on the synthesis and mass spectrometric differentiation of 2-, 3-, and 4-bromoamphetamine analogs provides direct insight into these differences. d-nb.info

In the synthesis via reductive amination, all three isomers (this compound, 3-bromophenylacetone, and 4-bromophenylacetone) serve as effective precursors. d-nb.info However, the electronic and steric effects of the bromine's position can subtly influence reaction rates and yields, although this was not quantified in the study.

The primary differences become apparent in the analysis of the products. For example, under electron ionization mass spectrometry (EI-MS), the fragmentation patterns of the resulting bromoamphetamine analogs are distinct. While all three regioisomers show very similar initial mass spectra, tandem mass spectrometry (MS-MS) reveals characteristic differences. d-nb.info The 2-bromo positional isomers exhibit unique product ions due to effects like dehydrogenation, which are not as prominent in the 3- and 4-positional isomers. d-nb.info The 4-positional isomers, in turn, characteristically form a tropylium (B1234903) cation. d-nb.info These analytical differences stem directly from the initial position of the bromine atom influencing the fragmentation pathways of the molecule.

Furthermore, the reactivity of the C-Br bond itself can be affected by its position. For instance, a study noted that the reaction of 4-bromophenylacetone (B42570) with zinc powder and water did not result in dehalogenation, indicating a certain level of stability under those specific reductive conditions. sci-hub.se

Applications of 2 Bromophenylacetone in Advanced Organic Synthesis and Materials Science

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Their Derivatives

2-Bromophenylacetone is a key building block in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). These syntheses often leverage modern cross-coupling reactions to construct the core structures, which can then be further elaborated.

A significant application of this compound is in the synthesis of chrysene (B1668918) and methylchrysene derivatives, which are precursors to the carcinogenic metabolites of these PAHs. rsc.orgresearchgate.netresearchgate.net The primary strategy involves a Suzuki cross-coupling reaction between this compound and a suitable naphthalene (B1677914) boronic acid. rsc.orgresearchgate.net

For instance, the coupling of this compound with naphthalene-2-boronic acid yields 2-(2-naphthyl)phenylacetone. rsc.org Similarly, coupling with 6-methoxynaphthalene-2-boronic acid produces 2-(6-methoxy-2-naphthyl)phenylacetone. rsc.orgresearchgate.net These reactions typically achieve high yields, ranging from 55% to 98%. rsc.orgresearchgate.netresearchgate.net

The resulting phenylacetone (B166967) intermediates are then subjected to acid-catalyzed cyclization, commonly using methanesulfonic acid, to form the tetracyclic chrysene skeleton. rsc.org However, this cyclization can lead to issues with regioselectivity. The cyclization of 2-(2-naphthyl)phenylacetone yields 5-methylchrysene (B135471) with only 33–50% regioselectivity, forming 6-methylbenz[a]anthracene (B135010) as a significant byproduct. rsc.orgresearchgate.net In contrast, the cyclization of 2-(2-naphthyl)-5-methoxyphenylacetone to 8-methoxy-5-methylchrysene proceeds with a much higher regioselectivity of 90%. rsc.orgresearchgate.net The methoxy-substituted chrysenes can subsequently be demethylated using reagents like boron tribromide to afford the corresponding phenolic chrysene derivatives in high yields (90-98%). rsc.orgresearchgate.net

Table 1: Synthesis of Chrysene Intermediates via Suzuki Coupling

| This compound Reactant | Boronic Acid Partner | Product | Yield (%) |

| This compound | Naphthalene-2-boronic acid | 2-(2-Naphthyl)phenylacetone | 55-98 rsc.orgresearchgate.net |

| This compound | 6-Methoxynaphthalene-2-boronic acid | 2-(6-Methoxy-2-naphthyl)phenylacetone | 55-98 rsc.orgresearchgate.netresearchgate.net |

This compound is a crucial starting material for the synthesis of phenol (B47542) and quinone metabolites of benzo[a]pyrene (B130552) (BP), a well-known carcinogen. nih.govnih.gov These metabolites are essential as analytical standards for studying the metabolic pathways of BP in the human body. nih.govnih.gov

The synthesis of 3-hydroxybenzo[a]pyrene (3-HO-BP), a principal phenol metabolite, utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov In this key step, this compound is coupled with the 2-boronate ester of 7-methoxynaphthalene. nih.gov The resulting adduct, 2-(7-Methoxynaphthyl)phenylacetone, is then cyclized and demethylated to afford the target 3-HO-BP. nih.gov A similar strategy is employed to synthesize other isomers. For example, 1-methoxy-5-methylchrysene is produced via the coupling of this compound with the 2-boronate ester of 5-methoxynaphthalene, followed by a titanium tetrachloride-catalyzed cyclodehydration. nih.gov

Furthermore, these synthesized BP phenols can be oxidized to the corresponding BP quinones. nih.govnih.gov The choice of oxidizing agent dictates the regioselectivity of the oxidation. Reagents like IBX (2-iodoxybenzoic acid) tend to form ortho-quinones, while TBI (bis(trifluoroacetoxy)iodobenzene) can yield quinones where the carbonyl groups are in separate rings, such as BP 1,6-, 3,6-, and 6,12-diones. nih.govnih.gov

Formation of Functionalized Chrysene and Methylchrysene Compounds

Construction of Complex Molecular Architectures (e.g., Fullerene Fragments and Buckybowls)

The structural framework of bromophenylacetones is valuable in the synthesis of highly complex, curved polycyclic aromatic hydrocarbons known as buckybowls, which are fragments of fullerenes. While not a direct application of this compound itself, the closely related compound 1,3-di(2-bromophenyl)acetone is a key intermediate in the synthesis of dibenzo[a,g]corannulene (C₂₈H₁₄), a larger buckybowl that maps onto the surface of C₆₀. albany.edu

The synthesis begins with the formation of 1,3-di(2-bromophenyl)acetone from 2-bromobenzyl bromide and diironnonacarbonyl (B91944). albany.edu This ketone then undergoes a base-catalyzed reaction with acenaphthenequinone (B41937) to produce 7,9-bis(2-bromophenyl)-8H-cyclopenta[a]acenapthylen-8-one. albany.edu This multi-step sequence demonstrates the utility of the bromophenylacetone motif in assembling the precursors required for these intricate, bowl-shaped molecular architectures. albany.edu

Precursor for Pharmacologically Relevant Scaffolds and Analogs

This compound is a recognized precursor in the synthesis of various compounds with pharmacological relevance, including amphetamine analogs and other bioactive molecules.

The compound is used in the synthesis of bromoamphetamine (Br-AP) and bromomethamphetamine (Br-MA) analogs. nih.govd-nb.info The synthesis is achieved through a reductive amination reaction. nih.govscirp.orgcore.ac.uk A solution of this compound in methanol (B129727) is reacted with either ammonium (B1175870) acetate (B1210297) (for primary amines like Br-AP) or methylamine (B109427) hydrochloride (for secondary amines like Br-MA). nih.gov The resulting imine intermediate is then reduced in situ with sodium cyanoborohydride at 0 °C to yield the final bromoamphetamine analog. nih.govscirp.orgcore.ac.uk This method allows for the specific placement of the bromine atom on the phenyl ring, enabling the creation of specific regioisomers for analytical and pharmacological studies. nih.govd-nb.info

Table 2: Reductive Amination of this compound

| Amine Source | Reducing Agent | Product |

| Ammonium acetate | Sodium cyanoborohydride | 2-Bromoamphetamine (2-Br-AP) nih.gov |

| Methylamine hydrochloride | Sodium cyanoborohydride | 2-Bromomethamphetamine (2-Br-MA) nih.gov |

α-Hydroxy ketones are important structural units found in many biologically active natural products and serve as versatile intermediates in pharmaceutical synthesis. google.com A general and efficient method for the direct conversion of carbonyl compounds into α-hydroxy ketones can be applied to this compound. google.com

This synthetic method involves an oxidative hydroxylation reaction. The carbonyl compound is treated with a catalyst such as elemental iodine, N-bromosuccinimide, or copper bromide, using a sulfoxide (B87167) as both the oxidant and, in some cases, the hydroxyl source (with water also serving as a hydroxyl source). google.com The reaction proceeds under mild conditions (10-120°C) in various solvents like ethyl acetate, acetonitrile (B52724), or toluene. google.com This process offers a high-selectivity route to α-hydroxy ketone compounds, which are valuable precursors for heterocycles and other complex molecules of biological interest. google.com

Synthesis of Bromoamphetamine Analogs

Development of Novel Organic Materials and Functional Molecules

This compound serves as a key intermediate in the bottom-up synthesis of complex, functional organic materials. Its reactive nature, combining a ketone functional group with a strategically placed bromine atom, allows for its incorporation into large, polycyclic aromatic structures. These structures are the foundation of advanced materials with unique electronic, optical, and physical properties, finding potential applications in fields like organic electronics and materials science.

Detailed Research Findings

Research has demonstrated the utility of this compound derivatives in constructing precursors for sophisticated carbon-based materials such as graphene nanoribbons and fullerene fragments.

Synthesis of Graphene Nanoribbon Precursors: Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit quantum confinement effects, leading to tunable electronic properties. Their synthesis often relies on the precise, bottom-up assembly of molecular precursors. A derivative, bis(4-bromophenyl)acetone, is instrumental in creating AB-type monomers necessary for the solution-based synthesis of GNRs. mpg.de In one pathway, bis(4-bromophenyl)acetone undergoes a Negishi coupling reaction with a zinc reagent to introduce long alkyl chains, enhancing the solubility of the resulting polymer. mpg.de This is followed by a Knoevenagel condensation to build a functionalized tetraphenylcyclopentadienone (B147504), a key monomer that can then be polymerized via a Diels-Alder reaction to form a polyphenylene precursor, which is ultimately converted to the GNR. mpg.de

Synthesis of Fullerene Fragments: Fullerene fragments, also known as "buckybowls," are curved polyaromatic hydrocarbons that represent portions of a fullerene's surface. albany.edu These molecules are of significant interest for their potential use in creating specific carbon nanotube endcaps. albany.edu The synthesis of dibenzo[a,g]corannulene, a fragment of the C60 buckminsterfullerene, utilizes 1,3-di(2-bromophenyl)acetone as a critical starting material. albany.edu The synthesis involves reacting 2-bromobenzyl bromide with diironnonacarbonyl to form 1,3-di(2-bromophenyl)acetone. albany.edu This intermediate is then reacted with acenaphthenequinone in a basic solution to form a complex cyclopenta-fused aromatic system. This molecule serves as the direct precursor to the fullerene fragment. albany.edu

These examples highlight how the structural features of this compound and its derivatives are leveraged to construct large, well-defined π-conjugated systems, which are the building blocks of next-generation organic materials.

Data on Synthetic Intermediates and Reactions

| Target Material | Key Precursor Derived from Phenylacetone | Key Reaction Type(s) | Resulting Intermediate | Reference |

|---|---|---|---|---|

| Graphene Nanoribbons (GNRs) | bis(4-bromophenyl)acetone | Negishi Coupling, Knoevenagel Condensation | Functionalized tetraphenylcyclopentadienone monomer | mpg.de |

| Dibenzo[a,g]corannulene (Fullerene Fragment) | 1,3-di(2-bromophenyl)acetone | Aldol-type Condensation | 7,9-bis(2-bromophenyl)-8H-cyclopenta[a]acenapthylen-8-one | albany.edu |

Advanced Spectroscopic and Chromatographic Characterization of 2 Bromophenylacetone

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-bromophenylacetone is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The spectrum authentically conforms to the structure of this compound. fishersci.nlvwr.com Key absorptions include those for C-H stretching vibrations, which typically appear as moderately strong bands in the region of 2845 to 2975 cm⁻¹. docbrown.info Strong absorption bands corresponding to C-H deformation vibrations are also observed between 1470 and 1370 cm⁻¹. docbrown.info A significant feature in the IR spectrum is the strong absorption band around 1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Furthermore, the C-Br stretching vibration is expected to produce a strong absorption band at lower wavenumbers, typically around 550 cm⁻¹. docbrown.info The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the identification of the compound. docbrown.info

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. It measures the inelastic scattering of monochromatic light, which results in a frequency shift that is characteristic of the molecule's vibrational modes. This technique serves as a molecular fingerprint, offering a unique spectral signature for a given compound. nih.gov

For this compound, Raman spectroscopy can be used to further confirm its molecular structure. nih.gov The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce a strong Raman signal. The C=O stretching vibration of the ketone is also Raman active. The C-Br bond, while visible in the IR spectrum, will also have a characteristic Raman shift. The combination of IR and Raman data provides a more complete picture of the vibrational properties of this compound, aiding in its definitive identification. ramanlife.comramanlife.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

In the ¹H NMR spectrum of a related compound, 2-bromoamphetamine, which shares the 2-bromophenyl group, the aromatic protons appear as a multiplet between δ 7.11 and 7.55 ppm. d-nb.infonih.gov The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring in this compound would be expected to appear as a singlet, while the methyl (-CH₃) protons of the acetyl group would also appear as a singlet at a different chemical shift.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ketone is typically observed in the downfield region of the spectrum. The carbons of the aromatic ring will show distinct signals, with the carbon atom bonded to the bromine atom being influenced by the halogen's electronegativity and heavy atom effect.

Two-dimensional NMR techniques are employed to resolve complex spectra and establish detailed connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other. For a more complex analog where spin-spin coupling is present, COSY would be invaluable in tracing the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms. columbia.edu This allows for the unambiguous assignment of each carbon signal to its corresponding proton(s), greatly aiding in the structural confirmation of this compound. columbia.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. columbia.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. rsc.org For instance, an HMBC correlation would be expected between the methyl protons and the carbonyl carbon, as well as between the methylene protons and the carbons of the aromatic ring.

One-Dimensional (1D) NMR for Structural Confirmation

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com It is a cornerstone for assessing the purity of volatile compounds like this compound and confirming their identity. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer. The resulting mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. The fragmentation pattern, which shows the masses of smaller charged fragments of the molecule, provides further structural information that can be used to confirm the identity of this compound. The gas chromatogram itself provides a measure of the compound's purity, with a single, sharp peak indicating a high degree of purity. fishersci.nlavantorsciences.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS-MS) for Isomer Differentiation and Fragmentation Pathway Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS-MS) stands as a powerful analytical tool for the unequivocal differentiation of constitutional isomers, such as the positional isomers of brominated phenylacetones. Its high sensitivity and specificity are crucial in forensic and chemical synthesis contexts where precise structural identification is necessary.

Research into the differentiation of ring-substituted bromoamphetamine analogs, which can be synthesized from precursors like this compound, demonstrates the utility of GC-MS-MS. d-nb.infonih.gov In one study, various bromoamphetamine analogs, including those derived from this compound, were successfully separated and identified using GC-MS-MS with both electron ionization (EI) and chemical ionization (CI) techniques. d-nb.info

The separation of free bases and their trifluoroacetyl (TFA) and trimethylsilyl (B98337) (TMS) derivatives was achieved on DB-1ms and DB-5ms capillary columns. d-nb.info The subsequent tandem mass spectrometry analysis allowed for clear differentiation based on unique fragmentation patterns. d-nb.info

For instance, EI-MS-MS analysis of the TMS derivatives of 2-positional isomers, such as the one derived from this compound, yielded significant and characteristic product ions that were distinct from those of the 3- and 4-positional isomers. d-nb.info Similarly, under chemical ionization conditions, the MS-MS spectra of the free bases of 2-positional isomers showed characteristic product ions formed by dehydrogenation, such as at m/z 132 and m/z 146 for 2-bromoamphetamine (2Br-AP) and 2-bromomethamphetamine (2Br-MA) respectively, which were absent in the spectra of the other isomers. d-nb.info The spectra of 4-positional isomers, in contrast, were dominated by a tropylium (B1234903) cation at m/z 91. d-nb.info

Interestingly, while debromination is a known fragmentation pathway for some 2-brominated compounds, it was not observed as a characteristic fragmentation for the 2-bromoamphetamine analogs in the aforementioned study. d-nb.info The primary fragmentation for the underivatized bromoamphetamine analogs was α-cleavage, yielding a major fragment ion at m/z 44 or 58. d-nb.info

Table 1: GC-MS-MS Parameters for Isomer Differentiation This table summarizes the experimental conditions used for the differentiation of bromoamphetamine regioisomers, which include derivatives of this compound.

| Parameter | Details | Source |

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS-MS) | d-nb.info |

| Ionization Modes | Electron Ionization (EI), Chemical Ionization (CI) | d-nb.info |

| Derivatization | Trifluoroacetyl (TFA), Trimethylsilyl (TMS) | d-nb.info |

| GC Columns | DB-1ms, DB-5ms | d-nb.info |

| Characteristic Ions | 2-Positional Isomers (CI): Product ions from dehydrogenation (e.g., m/z 132, 146). 4-Positional Isomers (CI): Tropylium cation (m/z 91) as base peak. | d-nb.info |

Advanced Chromatographic Separations (e.g., HPLC, Preparative Chromatography)

High-Performance Liquid Chromatography (HPLC) and preparative chromatography are indispensable techniques for the purification and isolation of this compound and related compounds from complex reaction mixtures. These methods are frequently employed in synthetic chemistry to ensure the high purity of intermediates and final products. google.comnih.gov

While direct HPLC methods for this compound are not extensively detailed in public literature, methods for closely related compounds provide a clear indication of viable separation strategies. For example, a robust reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of 2-bromophenylacetic acid. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid, the latter being suitable for mass spectrometry detection. sielc.com This approach is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

In synthetic applications where this compound is a reactant, chromatographic purification is a critical step. For instance, following a Suzuki-Miyaura cross-coupling reaction involving this compound, the resulting product was purified using column chromatography on silica (B1680970) gel. nih.gov A common eluent system for such purifications is a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.gov

Preparative HPLC is also a standard method for purifying libraries of compounds derived from related isomers like 3-bromophenylacetone. google.com A typical preparative method involves a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). google.com The purity of the collected fractions is then often verified by analytical LC-MS. google.com These chromatographic techniques are crucial for obtaining compounds with greater than 90% purity required for subsequent synthetic steps or biological screening. google.com

Table 2: Example of Preparative HPLC Conditions for a Related Compound This table outlines a preparative HPLC method used to purify products synthesized from 3-bromophenylacetone, a positional isomer of this compound. The principles are directly applicable.

| Parameter | Details | Source |

| Technique | Preparative High-Performance Liquid Chromatography (HPLC) | google.com |

| Detection | UV-based | google.com |

| Column | MetaChem Polaris C-18A, 100 mm X 21.2 mm, 10 µm | google.com |

| Eluent A | 0.1% TFA in Water | google.com |

| Eluent B | 0.1% TFA in Acetonitrile | google.com |

| Post-Purification | Purity analysis by LC-MS, followed by lyophilization. | google.com |

Table 3: Example of Column Chromatography for Product Purification This table describes the column chromatography conditions used to purify the product of a reaction involving this compound.

| Parameter | Details | Source |

| Technique | Column Chromatography | nih.gov |

| Stationary Phase | Silica Gel | nih.gov |

| Mobile Phase | Hexane/Ethyl Acetate (20:1) | nih.gov |

| Application | Purification of a Suzuki-Miyaura cross-coupling product | nih.gov |

Computational Chemistry Investigations of 2 Bromophenylacetone

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2-bromophenylacetone. DFT methods can be used to calculate the distribution of electron density on the carbonyl carbon, which helps in predicting sites susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of Halogenated Acetone (B3395972) Analogs

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Di-NPh2-substituted Tribenzopentaphene | DFT (B3LYP/6-31G) | -4.73 | -1.47 | 3.26 |

| Di-NTolyl2-substituted Tribenzopentaphene | DFT (B3LYP/6-31G) | -4.59 | -1.38 | 3.21 |

This table presents data for analogous compounds to illustrate the application of DFT in determining electronic properties. Data for this compound was not explicitly found. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool for investigating the conformational landscape and intermolecular interactions of this compound. nih.govnih.gov By simulating the movement of atoms over time, MD can reveal the preferred three-dimensional structures of the molecule and how it interacts with its environment, such as solvent molecules or biological macromolecules. nih.govnih.govfrontiersin.org

Prediction and Elucidation of Spectroscopic Parameters

Computational methods are increasingly used to predict and help interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. arxiv.orgresearchgate.netyoutube.com For NMR spectroscopy, computational approaches can predict chemical shifts with a reasonable degree of accuracy. arxiv.org For instance, recent GNN-based models have achieved mean absolute errors of 1.355 ppm for ¹³C NMR and 0.224 ppm for ¹H NMR. arxiv.org DFT-based methods have also been developed for small organic molecules, though their accuracy can depend on the chosen basis set. arxiv.org

Similarly, IR spectra can be simulated computationally to predict the vibrational frequencies of different functional groups within the molecule. youtube.com These predicted spectra can then be compared with experimental data to aid in structural elucidation. researchgate.netyoutube.com

Table 2: Predicted Spectroscopic Data for this compound Analogs

| Spectroscopy Type | Computational Method | Predicted Parameter | Value |

| ¹³C NMR | GNN-based model | Chemical Shift (ppm) | MAE: 1.355 |

| ¹H NMR | GNN-based model | Chemical Shift (ppm) | MAE: 0.224 |

| ¹³C NMR | DFT-based method | Chemical Shift (ppm) | MAE: 2.9 |

| ¹H NMR | DFT-based method | Chemical Shift (ppm) | MAE: 0.23 |

This table shows the mean absolute errors (MAE) of different computational methods for predicting NMR data for a range of molecules, illustrating the state of the art in the field. arxiv.org

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides a powerful lens through which to study the mechanisms of reactions involving this compound. albany.edu For example, in the synthesis of dibenzo[a,g]corannulene, 1,3-di(2-bromophenyl)acetone is a precursor. albany.edu The reaction mechanism involves the formation of this intermediate from 2-bromobenzyl bromide and diironnonacarbonyl (B91944). albany.edu

DFT calculations can be employed to model the transition states and reaction pathways of such synthetic steps. up.ac.za For instance, in the synthesis of other compounds, DFT has been used to understand the mechanism of reactions like the Darzens-West synthesis of β-aryl ketones. up.ac.za These computational studies can elucidate the role of catalysts, the stability of intermediates, and the factors influencing product selectivity. In the context of this compound, computational modeling could be used to investigate its role in reactions such as the synthesis of 4'-benzoxy-2-bromophenylacetone, a pharmaceutical intermediate.

Emerging Research Avenues and Future Perspectives for 2 Bromophenylacetone Chemistry

Sustainable Synthesis Routes and Catalyst Development

The future of chemical manufacturing hinges on the development of sustainable and green synthetic methodologies. For 2-Bromophenylacetone and its derivatives, research is moving beyond traditional synthesis protocols toward more efficient and environmentally benign catalytic systems.

A key area of development is the use of palladium-catalyzed cross-coupling reactions, not for the synthesis of this compound itself, but as a powerful method for its subsequent functionalization. The Suzuki-Miyaura cross-coupling reaction, for instance, utilizes this compound as a key substrate to react with various boronic acids. rsc.org This method is instrumental in creating complex carbon skeletons, such as the precursors for polycyclic aromatic hydrocarbons (PAHs) like chrysenes. rsc.orgnih.govresearchgate.net Research has focused on optimizing these coupling reactions, achieving yields of 55–98% for various substituted phenylacetone (B166967) products. rsc.org

Future efforts in this area are likely to focus on two main goals:

Greener Catalysts: While palladium is highly effective, its cost and toxicity are drawbacks. Future research will likely explore catalysts based on more abundant and less toxic metals like iron or copper for these critical C-C bond-forming reactions. The synthesis of a related compound, 4-bromophenylacetone (B42570), using iron powder highlights a potential direction.

Atom-Efficient Synthesis: Attention is also turning to the synthesis of the this compound core itself. Current methods often involve multi-step processes with stoichiometric reagents. The development of a direct, catalytic C-H activation and functionalization route on a simpler phenylacetone precursor would represent a significant advance in sustainability, minimizing waste and improving atom economy. An electrochemical approach has been explored for synthesizing phenyl-2-propanone from benzyl (B1604629) bromides, suggesting that electrochemistry could offer a cleaner, reagent-minimized alternative for producing halogenated analogs like this compound. rsc.org

Exploitation in Asymmetric Catalysis

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical and fine chemical production. The ketone functionality of this compound makes it an ideal candidate for asymmetric transformations to produce chiral amines and alcohols, which are valuable synthons.

A significant emerging avenue is the use of biocatalysis, where enzymes are used to achieve high stereoselectivity under mild conditions. Key research findings include:

Transaminase-Induced Dynamic Kinetic Resolution: In a process-scale synthesis of a key fragment for the drug Ubrogepant, a keto ester derived from the related 4-bromophenylacetone was subjected to a dynamic kinetic resolution using a transaminase. chemicalbook.com This critical step produced a chiral piperidinone with high diastereoselectivity (dr > 60:1), demonstrating the power of enzymes to control multiple stereocenters in a single transformation. chemicalbook.com

Engineered Dehydrogenases: Researchers have successfully engineered alcohol dehydrogenases (ADHs) to be highly active and stereoselective for phenylacetone-type substrates. oup.com One study created a mutant of a thermostable secondary alcohol dehydrogenase (W110A TeSADH) that, unlike the wild-type enzyme, effectively reduces phenylacetones and their aryl derivatives. oup.comoup.com This engineered enzyme produces chiral alcohols with excellent enantiomeric excess (>99% ee) and is active on substrates like 1-(4-bromophenyl)acetone. google.com

Reductive Amination with Chiral Auxiliaries: Another strategy involves reductive amination using a chiral auxiliary. For example, 1-aryl acetones can be reacted with (R)-1-phenylethylamine in the presence of a Lewis acid and a transition metal hydrogenation catalyst. google.com This method, followed by removal of the chiral auxiliary, yields chiral (R)-1-aryl-2-propylamines with high enantioselectivity. google.com

Future work will likely focus on expanding the library of engineered enzymes tailored for this compound and its derivatives, as well as integrating these biocatalytic steps into multi-step syntheses to create complex chiral molecules more efficiently.

Integration into Flow Chemistry and Automation Platforms

The transition from batch to continuous flow manufacturing and the use of automated synthesis platforms offer significant advantages in terms of safety, reproducibility, and scalability. While specific research on the flow synthesis of this compound is still nascent, the principles are highly applicable.

Automated synthesis platforms, sometimes called "Chemputers," are capable of converting published experimental methods into computer code that directs robotic lab equipment through all steps of a synthesis, from reaction to purification. acs.org The use of such systems has been demonstrated for the synthesis of various drug molecules, and stock solutions of reagents are often prepared in solvents like DMSO for automated dispensing. acs.org This paradigm is well-suited for building libraries of compounds derived from versatile building blocks like this compound.

The potential benefits of integrating this compound chemistry into these platforms include:

Enhanced Safety: Brominated ketones can be hazardous, and flow chemistry minimizes the volume of reactive material present at any given time, reducing risks associated with exothermic events or handling toxic reagents.

Precise Control: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities, minimizing side reactions.

High-Throughput Experimentation: Automated platforms enable the rapid screening of reaction conditions and the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies, accelerating drug discovery and materials development. One such automated system was used to create a one-dimensional amide library, showcasing the potential for high-throughput synthesis.

Future research will likely see the development of dedicated flow protocols for reactions involving this compound, such as Suzuki couplings and reductive aminations, enabling safer and more efficient on-demand production of its derivatives.

Exploration of New Reaction Classes and Functionalization Strategies

The dual reactivity of this compound makes it a fertile ground for exploring diverse chemical transformations. Research continues to expand its synthetic utility beyond classical ketone chemistry.

Key Functionalization Strategies:

The palladium-catalyzed Suzuki-Miyaura reaction is a prominent example, efficiently forming a C-C bond at the bromine-substituted position to build complex molecular architectures. rsc.orgnih.gov This has been used to create precursors for benzo[a]pyrene (B130552) and chrysene (B1668918) metabolites for cancer research. nih.govresearchgate.net Another key transformation is reductive amination, which converts the ketone into an amine, providing access to substituted bromoamphetamine analogs for forensic differentiation studies. nih.gov More advanced one-pot, multi-component reactions, such as a Fischer indolisation followed by N-alkylation, have also utilized bromophenylacetone isomers to rapidly generate diverse 1,2,3-trisubstituted indoles. rsc.org

Interestingly, the reactivity of the C-Br bond can be selective. In one study, an attempt to achieve dehalogenative deuteration on 4-bromophenylacetone using zinc and D₂O was unsuccessful, indicating the stability of the aryl-bromide bond under those specific reducing conditions. sci-hub.se Future research will undoubtedly uncover new catalytic systems and reaction cascades that exploit the unique electronic properties of this compound for novel molecular construction.

Applications in Advanced Material Science beyond Organic Synthesis

The utility of this compound is extending beyond its role as a precursor for pharmaceuticals and fine chemicals into the realm of advanced materials science. Its derivatives are proving to be crucial building blocks for synthesizing structurally precise, carbon-rich materials with unique electronic and photophysical properties.

Applications in Materials Science:

A prime example is its use in the synthesis of "buckybowls," which are bowl-shaped fragments of fullerenes. chemistryviews.org A derivative, 1,3-di(2-bromophenyl)acetone, is a key starting material in a multi-step synthesis that ultimately yields dibenzo[a,g]corannulene, a fragment of the C₇₀ fullerene. albany.edu These curved polyaromatic hydrocarbons are of fundamental interest for their unique structures and as potential precursors for the bottom-up synthesis of specific types of carbon nanotubes. albany.edu

Furthermore, the synthesis of various polycyclic aromatic hydrocarbons (PAHs) from this compound contributes to a class of materials widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). nih.govresearchgate.net The ability to use this compound to construct complex, π-extended systems like chrysenes provides a route to tailor-made organic semiconductor materials. rsc.org

The future in this area points toward using this compound and its derivatives to construct even larger and more complex graphene-like fragments and other novel carbon allotropes with precisely controlled electronic properties for next-generation materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromophenylacetone, and how can reaction conditions be optimized to improve yield?

- Methodology : The Friedel-Crafts acylation of bromobenzene derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a standard method. Optimization involves temperature control (0–5°C to prevent side reactions) and stoichiometric adjustments of the acylating agent . Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- FTIR : Look for carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and aromatic C-Br vibrations at 500–600 cm⁻¹ .

- NMR : In ¹H NMR, the acetyl methyl group appears as a singlet (~2.5 ppm), while aromatic protons show splitting patterns consistent with ortho-substitution. ¹³C NMR should confirm the ketone carbon (~205–210 ppm) .

- Mass Spectrometry : The molecular ion peak ([M]⁺) should align with the molecular weight (C₉H₉BrO: ~213 g/mol), with fragmentation patterns reflecting loss of Br (∼79/81 Da) or COCH₃ groups .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodology : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and oxidation. Regularly monitor purity via GC or HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR splitting or MS fragmentation) for this compound derivatives?

- Methodology :

- NMR Contradictions : Use 2D NMR (COSY, HSQC) to confirm coupling between aromatic protons and adjacent substituents. Compare experimental data with computational predictions (DFT calculations) .

- MS Anomalies : Perform high-resolution MS (HRMS) to distinguish between isobaric fragments. Validate with isotopic labeling or deuterated solvents to track unexpected hydrogen/deuterium exchange .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Design kinetic experiments with varying catalysts (Pd(PPh₃)₄ vs. PdCl₂), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF). Monitor intermediates via in situ IR or quenching studies. Contradictory yields may arise from competing β-hydride elimination or steric hindrance at the ortho position, requiring computational modeling (e.g., DFT for transition-state analysis) .

Q. How can researchers address discrepancies in reported melting points or solubility profiles for this compound?

- Methodology : Reproduce measurements using differential scanning calorimetry (DSC) for melting points and phase-solubility diagrams for solubility. Cross-reference with crystallographic data (e.g., XRD) to identify polymorphic forms. Contradictions may arise from impurities or hydration states, necessitating strict drying protocols .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?

- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation or asymmetric catalysis (e.g., Jacobsen epoxidation). Analyze enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase or circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.